PROTAC Linker 2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Liaison PROTAC 2 est un composant des chimères de ciblage de la protéolyse (PROTAC), qui sont des molécules hétérobifunctionnelles conçues pour induire la dégradation de protéines spécifiques. Les PROTAC sont constituées de trois parties : un ligand qui se lie à la protéine d’intérêt, un ligand qui recrute une ligase E3 de l’ubiquitine et une liaison qui relie ces deux ligands. La liaison joue un rôle crucial dans le maintien de la distance et de l’orientation appropriées entre les deux ligands pour faciliter la formation d’un complexe ternaire, conduisant à l’ubiquitination et à la dégradation subséquente de la protéine cible .

Applications De Recherche Scientifique

PROTAC Linker 2 has a wide range of applications in scientific research, including:

Mécanisme D'action

Liaison PROTAC 2 fonctionne en facilitant la formation d’un complexe ternaire entre la protéine d’intérêt, la molécule PROTAC et la ligase E3 de l’ubiquitine. Cette interaction induite par la proximité conduit à l’ubiquitination de la protéine cible, la marquant pour la dégradation par le protéasome. La liaison assure la distance et l’orientation optimales entre les ligands, améliorant l’efficacité du processus de dégradation .

Analyse Biochimique

Biochemical Properties

The role of PROTAC Linker 2 in biochemical reactions is to connect the two ligands and facilitate the formation of a ternary complex with the target protein and the E3 ubiquitin ligase . The type, length, and linkage site of the linker can affect the structural rigidity, hydrophobicity, and solubility of the PROTAC, thereby influencing the formation of the ternary complex and the eventual degradation activity .

Cellular Effects

This compound, as part of a PROTAC molecule, can have profound effects on various types of cells and cellular processes. By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves facilitating the formation of a ternary complex between the target protein and the E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability, degradation, and long-term effects on cellular function of PROTACs can be influenced by the properties of the linker .

Dosage Effects in Animal Models

The effects of PROTACs containing this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound, as part of a PROTAC, is involved in the ubiquitin-proteasome system, a metabolic pathway that controls protein degradation . It interacts with enzymes such as E1, E2, and E3 ubiquitin ligases .

Transport and Distribution

This compound influences how the PROTAC is transported and distributed within cells and tissues. The formation of the ternary complex can affect the localization or accumulation of the PROTAC.

Subcellular Localization

The subcellular localization of a PROTAC containing this compound can influence its activity or function . The formation of the ternary complex can direct the PROTAC to specific compartments or organelles within the cell .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Liaison PROTAC 2 implique plusieurs étapes, notamment la préparation des ligands individuels et leur conjugaison ultérieure via la liaison. Les voies de synthèse courantes comprennent :

Réaction d’amidification : Ceci implique la réaction d’une amine avec un dérivé d’acide carboxylique pour former une liaison amide, qui est souvent utilisée pour relier la liaison aux ligands.

Chimie du clic : Cette méthode est utilisée pour une conjugaison rapide et efficace de la liaison aux ligands dans des conditions douces.

Méthodes de production industrielle

La production industrielle de Liaison PROTAC 2 implique généralement une synthèse à grande échelle utilisant des synthétiseurs automatisés et un criblage à haut débit pour optimiser les conditions réactionnelles. L’utilisation de réacteurs à écoulement continu et d’autres technologies de pointe peut améliorer l’efficacité et la capacité de production du processus .

Analyse Des Réactions Chimiques

Types de réactions

Liaison PROTAC 2 peut subir diverses réactions chimiques, notamment :

Oxydation : La liaison peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d’hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution .

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de la liaison .

Applications de la recherche scientifique

Liaison PROTAC 2 a une large gamme d’applications dans la recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

Liaison PROTAC 1 : Une autre liaison couramment utilisée dans les PROTAC, différente en longueur et en groupes fonctionnels.

Liaisons PEG : Les liaisons de polyéthylène glycol sont souvent utilisées pour leur flexibilité et leur solubilité.

Liaisons alkyles : Ces liaisons procurent de la rigidité et peuvent influencer la stabilité globale de la molécule PROTAC.

Unicité

Liaison PROTAC 2 est unique en raison de sa longueur spécifique et de ses groupes fonctionnels, qui sont optimisés pour certaines protéines cibles et ligases E3. Sa conception permet la formation efficace du complexe ternaire et la dégradation efficace de la protéine cible, ce qui en fait un outil précieux dans la recherche sur la dégradation ciblée des protéines .

Propriétés

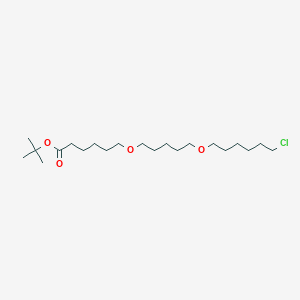

IUPAC Name |

tert-butyl 6-[5-(6-chlorohexoxy)pentoxy]hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO4/c1-21(2,3)26-20(23)14-8-6-11-17-25-19-13-7-12-18-24-16-10-5-4-9-15-22/h4-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCLXINSZPNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOCCCCCOCCCCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541682.png)

![13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2541683.png)

![2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2541687.png)

![2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B2541688.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![1-[4-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)